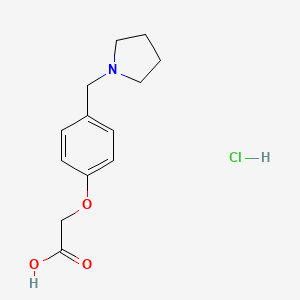

(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride

Description

Overview of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride

This compound represents a sophisticated organic compound characterized by its distinctive molecular architecture that integrates multiple functional groups within a single structure. The compound belongs to the phenoxyacetic acid derivative family, distinguished by its phenoxyacetic acid core framework combined with a pyrrolidinylmethyl substituent at the para position of the phenyl ring. This structural arrangement creates a molecule with unique chemical properties that have positioned it as a compound of significant interest in various research applications.

The hydrochloride salt form of this compound exhibits a molecular formula of C₁₃H₁₈ClNO₃ with a corresponding molecular weight of 271.74 g/mol. The salt formation through protonation of the pyrrolidine nitrogen enhances the compound's water solubility characteristics and provides improved stability during storage and handling procedures. The compound's structural features include an ether linkage connecting the acetic acid moiety to the substituted phenyl ring, creating an aromatic ether functionality that contributes to its overall chemical behavior.

The pyrrolidine ring system attached to the benzyl position introduces significant steric and electronic effects that influence the compound's reactivity patterns and potential biological interactions. This five-membered saturated nitrogen heterocycle is known for its presence in numerous pharmaceutically active compounds, contributing to the overall interest in this particular derivative. The acetic acid functional group provides the compound with carboxylic acid chemistry capabilities, enabling various chemical transformations and potential conjugation reactions.

Historical Context and Development

The development of this compound emerges from the broader historical context of phenoxyacetic acid chemistry, which traces its origins to the late 19th century when the fundamental synthesis methodology was first established. The preparation of phenoxyacetic acid derivatives from sodium phenolate and sodium chloroacetate in hot water was initially reported in 1880, establishing the foundational synthetic approach that would later be adapted for more complex derivatives. This early work demonstrated the viability of nucleophilic substitution reactions for constructing phenoxy ether linkages, a principle that remains central to the synthesis of modern phenoxyacetic acid derivatives.

The evolution of phenoxyacetic acid chemistry gained momentum throughout the 20th century as researchers recognized the diverse biological activities exhibited by compounds within this structural class. Although phenoxyacetic acid itself demonstrated limited herbicidal activity, it formed the structural foundation for numerous biologically active derivatives, including important herbicides such as 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid. This recognition of the phenoxyacetic acid scaffold's potential for biological activity inspired continued research into structurally related compounds with enhanced properties and novel applications.

The specific development of pyrrolidine-containing phenoxyacetic acid derivatives represents a more recent advancement in this chemical lineage, driven by the pharmaceutical industry's interest in nitrogen-containing heterocycles for drug development. The pyrrolidine ring system has been extensively studied for its ability to enhance molecular recognition, improve pharmacokinetic properties, and provide structural rigidity to pharmaceutical compounds. The combination of pyrrolidine functionality with phenoxyacetic acid frameworks represents a strategic approach to creating compounds with potentially enhanced biological activities and improved chemical properties.

The emergence of this compound as a research compound reflects the ongoing evolution of phenoxyacetic acid chemistry toward increasingly sophisticated molecular architectures. The compound's development likely stems from systematic structure-activity relationship studies aimed at optimizing the biological properties of phenoxyacetic acid derivatives through strategic introduction of nitrogen-containing heterocycles. This approach aligns with contemporary medicinal chemistry strategies that emphasize the incorporation of privileged structural motifs to enhance molecular properties and biological activities.

Classification within Phenoxyacetic Acid Derivatives

This compound occupies a distinctive position within the broader classification of phenoxyacetic acid derivatives, representing a specialized subclass characterized by nitrogen-containing heterocyclic substitution patterns. Phenoxyacetic acid derivatives constitute a well-established category of organic compounds defined by their common structural motif consisting of an acetic acid moiety linked to a phenyl ring through an ether oxygen. This fundamental framework serves as the basis for numerous variations achieved through substitution of the phenyl ring or modification of the acetic acid component.

Within the phenoxyacetic acid derivative classification system, compounds are typically categorized based on their substitution patterns and functional group modifications. The compound under examination falls into the category of para-substituted phenoxyacetic acid derivatives, specifically those bearing nitrogen-containing substituents at the para position relative to the ether linkage. This positioning of the pyrrolidinylmethyl group creates distinct electronic and steric effects that differentiate it from other substitution patterns such as ortho or meta arrangements.

The presence of the pyrrolidine ring system further classifies this compound within the subset of heterocyclic phenoxyacetic acid derivatives. Heterocyclic substitution represents a significant advancement in phenoxyacetic acid chemistry, as the introduction of nitrogen-containing rings often enhances biological activity and provides additional sites for molecular recognition. The pyrrolidine moiety specifically belongs to the five-membered saturated nitrogen heterocycle family, which is recognized for its prevalence in pharmaceutical compounds and its ability to influence molecular conformation and binding properties.

The hydrochloride salt form adds another layer to the compound's classification, positioning it within the category of ionic phenoxyacetic acid derivatives. Salt formation through protonation of basic nitrogen centers represents a common strategy for improving the physical and chemical properties of organic compounds, particularly in terms of solubility, stability, and crystallization behavior. This ionic character distinguishes the compound from its neutral free acid counterpart and influences its behavior in various chemical and biological contexts.

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Phenoxyacetic Acid Derivatives | Contains phenoxy-acetic acid core structure |

| Substitution Pattern | Para-substituted | Substitution at para position relative to ether |

| Functional Group Type | Nitrogen Heterocycle | Contains pyrrolidine ring system |

| Physical Form | Hydrochloride Salt | Ionic form with enhanced solubility |

| Ring System | Five-membered Saturated | Pyrrolidine heterocycle classification |

Significance in Chemical Research and Proteomics

The significance of this compound in chemical research extends beyond its structural novelty to encompass its potential applications in advanced proteomics research and chemical biology investigations. The compound's unique structural features position it as a valuable tool for probing biological systems and understanding protein-ligand interactions, particularly in the context of targeted protein degradation strategies that have gained prominence in contemporary drug discovery efforts.

In the realm of proteomics research, compounds containing pyrrolidine moieties have demonstrated particular utility as components of proteolysis targeting chimeras, commonly known as Proteolysis Targeting Chimeras, which represent an emerging class of therapeutic agents designed to induce selective protein degradation. The structural characteristics of this compound, including its bifunctional nature with both aromatic and heterocyclic components, make it a potential candidate for incorporation into such molecular architectures. The phenoxyacetic acid moiety can serve as a linker component or binding element, while the pyrrolidine ring provides additional molecular recognition capabilities.

Recent research into the metabolism of complex organic molecules has revealed that compounds containing phenoxyacetic acid derivatives exhibit distinctive metabolic profiles that cannot be predicted solely from their constituent components. This phenomenon, described as the principle that "the whole differs from the sum of its parts," has significant implications for the design and optimization of research compounds. The metabolic stability studies of related pyrrolidine-containing compounds have shown that linker regions and attachment points represent the most vulnerable sites for enzymatic degradation, information that is crucial for the rational design of stable research tools.

The compound's potential significance in chemical research is further enhanced by its capacity to undergo various chemical transformations that enable the synthesis of derivative compounds with modified properties. The presence of multiple functional groups, including the carboxylic acid, ether linkage, and nitrogen heterocycle, provides numerous sites for chemical modification and conjugation reactions. These transformation capabilities make the compound valuable as a synthetic intermediate for the preparation of more complex molecular architectures designed for specific research applications.

| Research Application | Significance | Structural Feature |

|---|---|---|

| Proteomics Research | Potential component for protein targeting | Bifunctional architecture |

| Chemical Biology | Molecular recognition studies | Pyrrolidine heterocycle |

| Synthetic Chemistry | Versatile synthetic intermediate | Multiple reactive sites |

| Drug Discovery | Scaffold for optimization | Phenoxyacetic acid core |

| Metabolic Studies | Model for stability investigations | Complex molecular structure |

Properties

IUPAC Name |

2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c15-13(16)10-17-12-5-3-11(4-6-12)9-14-7-1-2-8-14;/h3-6H,1-2,7-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFFJRZJEYJJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185304-85-1 | |

| Record name | Acetic acid, 2-[4-(1-pyrrolidinylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis Overview

The synthesis of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride typically involves a multi-step process that starts with phenoxyacetic acid and incorporates pyrrolidine. This approach allows for efficient production while preserving the integrity of the molecular structure.

Synthesis and Applications

This compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic applications. Its interactions with biological receptors, particularly within the adrenergic system, make it a valuable building block in medicinal chemistry and biochemistry research.

Synthesis of Title Compounds

The synthesis of sulfonamides involves multiple reactions, as shown in Figure 1.

Synthesis of ethyl 2-((3S,4S)-3,4-diazidopyrrolidin-1-yl) acetate (2)

A mixture of ethyl 2-((3R,4R)-3,4-bis((methylsulphonyl)oxy) pyrrolidin-1-yl)acetate (1) (4.3 g, 1.22 mmol) and aqueous sodium azide (3.43 g, 7.35 mmol) in DMF (40 mL) was heated to 120°C for 18 hours. After completion of reaction as indicated by TLC, the reaction mixture was poured onto crushed ice and extracted with ethylacetate. The ethylacetate extract was subjected to flash chromatography to give 2 (yield: 68%; melting point: 176°C–177°C).

Synthesis of ethyl 2-((3S,4S)-3,4-diaminopyrrolidin-1-yl)acetate (3)

A mixture of ethyl 2-((3R,4R)-3,4-diazidopyrrolidin-1-yl)acetate (2) (2.39 g, 10 mM), 10% Pd/C (5 g) and methanol (20 mL) was hydrogenated for 10 hours in a pressure reactor. After completion of reaction, the catalyst was filtered through celite and washed with methanol. The filtrate was concentrated under reduced pressure to get a colorless solid (yield: 77%; melting point: 154°C–155°C).

Synthesis of ethyl 2-((3S,4S)-3,4-bis(thiophene-2-sulphonamido)pyrrolidin-1-yl)acetate (4)

A mixture of (3) (1.2 g, 25 mM) and thiophen-2-sulphonyl chloride (0.91 g, 5 mM) and 5 mL of pyridine was refluxed for 3 hours. The reaction mixture was poured into cold water (25 mL) and stirred well to crystallize the product. The solid so obtained was filtered and recrystallized from ethanol (yield: 82%; melting point: 184°C–185°C).

Data Table

| Description | This compound |

|---|---|

| CAS No. | 1185304-85-1 |

| Molecular Formula | \$$C{13}H{18}ClNO_3\$$ |

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | 2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO3.ClH/c15-13(16)10-17-12-5-3-11(4-6-12)9-14-7-1-2-8-14;/h3-6H,1-2,7-10H2,(H,15,16);1H |

| Standard InChIKey | OYFFJRZJEYJJSE-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O.Cl |

| Canonical SMILES | C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O.Cl |

| PubChem Compound | 46736008 |

| Last Modified | Aug 16 2023 |

Chemical Reactions Analysis

(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving protein interactions and enzyme activity.

Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

Industry: It is used in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and function. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Substituent Variations in Acetic Acid Derivatives

Compounds with modified aromatic substituents or functional groups on the acetic acid backbone exhibit distinct physicochemical and biological properties:

Key Findings :

- Pyrrolidine vs. Selenyl Groups : The pyrrolidine substituent in the target compound provides basicity and hydrogen-bonding capacity, whereas selenyl groups (e.g., in compounds) may confer antioxidant or metal-binding properties .

- Salt Forms : Hydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases or neutral analogs .

Ring System Modifications

Replacement of the phenyl ring with heterocyclic or cage structures alters steric and electronic profiles:

Key Findings :

- Heterocyclic Rings : Thienyl or pyridyl systems (e.g., ) modulate electronic properties, affecting binding affinity in enzyme-substrate interactions .

Functional Group Comparisons

Variations in the acetic acid moiety or adjacent functional groups influence reactivity and bioactivity:

Key Findings :

- Sulfonyloxy Groups : compounds utilize sulfonyloxy leaving groups for nucleophilic reactions, contrasting with the target compound’s stable ether linkage .

- β-Hydroxyamine Motif: The hydroxy and isopropylamino groups in ’s propranolol analog highlight the importance of hydrogen-bonding in receptor interactions, a feature absent in the target compound .

Biological Activity

(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride, also known as 2-(Pyrrolidin-1-ylmethyl)phenoxy-acetic acid hydrochloride, is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: C13H18ClNO3

- Molecular Weight: 273.75 g/mol

- CAS Number: 45075052

This structure includes a pyrrolidine ring attached to a phenoxy-acetic acid moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer cell proliferation .

- Cell Signaling Modulation : It modulates various signaling pathways that are critical for cell growth and survival. This modulation can lead to altered cellular responses, including apoptosis in cancer cells .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human melanoma (MEL-8). The compound exhibited IC50 values ranging from 0.19 to 1.47 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis through the activation of caspase pathways, particularly caspase-3/7, leading to programmed cell death in sensitive cancer cell lines .

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that treatment with this compound results in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Study 1: Evaluation in Cancer Models

A study conducted on mice models with induced breast cancer demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 40% after four weeks of treatment, alongside increased apoptosis markers within the tumor tissue .

Study 2: Anti-inflammatory Effects in Animal Models

In a separate study focusing on inflammatory bowel disease (IBD), the compound was administered to rats with induced colitis. Results indicated a marked improvement in clinical symptoms and histological scores of inflammation, suggesting potential therapeutic benefits for IBD patients .

Data Summary Table

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.19 µM | Apoptosis via caspase activation |

| Anticancer | MEL-8 | 1.47 µM | Apoptosis via caspase activation |

| Anti-inflammatory | Rat Colitis Model | N/A | Reduction of pro-inflammatory cytokines |

Q & A

Q. What are the recommended synthetic routes for (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride?

Methodological Answer: Synthesis can leverage Mannich reactions, a common approach for structurally related hydrochlorides. For example, phenethylamine hydrochloride and ketone components (e.g., substituted acetophenones) have been used to synthesize analogous compounds via this method, yielding 87–98% efficiency under optimized conditions . Characterization should include NMR (e.g., -NMR for structural confirmation, as demonstrated for ethyl 2-((2-methoxyethyl)amino)acetic acid hydrochloride in DO ), mass spectrometry (to verify molecular weight of 366.5 g/mol ), and elemental analysis.

Q. How can solubility and partition coefficients (logP) be experimentally determined given limited data?

Methodological Answer: Use the shake-flask method for solubility: dissolve the compound in water and a non-polar solvent (e.g., octanol), then quantify via HPLC or UV-Vis spectroscopy. For logP, measure partitioning between octanol and aqueous phases. If solubility data is unavailable (as noted in ), employ computational tools like MarvinSketch or ACD/Percepta to predict values based on molecular structure (CHNO·HCl) .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR : - and -NMR to confirm pyrrolidine and phenoxy moieties. Compare to similar hydrochlorides (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride, where NMR resolved amino and ester groups ).

- IR : Identify carboxylic acid (C=O stretch ~1700 cm) and hydrochloride salt (broad O-H/N-H stretches).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO·HCl) .

Advanced Research Questions

Q. How should stability studies be designed to evaluate degradation under varying pH and temperature?

Methodological Answer: Conduct forced degradation experiments:

- pH Variability : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., impurity profiling methods used for phosphonic acid derivatives ).

- Thermal Stress : Heat samples to 40–80°C and analyze using TGA/DSC for thermal stability. If reactivity data is unavailable (as in ), cross-reference stability protocols for structurally similar hydrochlorides (e.g., acetyl-4-amino-L-phenylalanine methyl ester hydrochloride, which requires dry storage ).

Q. How can contradictory biological activity data be resolved in mechanism-of-action studies?

Methodological Answer:

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorogenic substrates) with cell-based viability tests to confirm target engagement.

- Dose-Response Analysis : Use Hill plots to validate EC/IC values across multiple replicates.

- Comparative Studies : Benchmark against analogs (e.g., piperidinyl or pyrazolo-pyrimidine derivatives ) to identify structure-activity relationships (SAR).

Q. What methodologies assess ecological impact without prior toxicity data?

Methodological Answer:

- QSAR Modeling : Predict toxicity using tools like ECOSAR or TEST, inputting molecular descriptors (e.g., logP, molecular weight ).

- Read-Across Analysis : Compare to ecotoxicological data for phenoxy acetic acid derivatives (e.g., 4-chlorophenoxy acetic acid ).

- Experimental Testing : Perform acute toxicity assays (e.g., Daphnia magna immobilization) and biodegradation studies (OECD 301 guidelines) to fill data gaps .

Data Contradiction and Gap Analysis

Q. How should researchers address missing physicochemical data (e.g., vapor pressure, partition coefficient)?

Methodological Answer:

- Experimental Determination : Use thermogravimetric analysis (TGA) for vapor pressure estimation and reverse-phase chromatography for logP.

- Literature Mining : Cross-reference analogs (e.g., 4-piperidinyl amine hydrochlorides or pyrrolidinyl acetic acid derivatives ) to infer properties.

- Computational填补 : Apply group contribution methods (e.g., UNIFAC) for properties like density or viscosity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.